Selectivity Profiling: DGEA vs. the Triple-Helical GFOGER Peptide
The DGEA peptide exhibits functional selectivity for the α2β1 integrin over α1β1, a key differentiator from the high-affinity GFOGER peptide. While GFOGER is recognized by both α2β1 and α1β1 integrins, it shows a 30-fold lower potency for α1β1 compared to α1β1-specific ligands [1]. In biosensor assays, GFOGER competes for the α1 I domain with an IC50 of ~90 μM [1]. In contrast, the DGEA motif is derived from the α2β1-specific binding site of type I collagen and is not recognized by α1β1 [2].
| Evidence Dimension | Selectivity for α1β1 vs α2β1 Integrin I-domain |
|---|---|
| Target Compound Data | DGEA: Not recognized by α1β1 I-domain |
| Comparator Or Baseline | GFOGER peptide: IC50 ~90 μM for α1 I-domain (biosensor assay) |
| Quantified Difference | DGEA exhibits negligible binding to α1β1, while GFOGER shows measurable cross-reactivity (IC50 ~90 μM). |
| Conditions | Solid-phase and biosensor assays with recombinant α1 and α2 I-domains. |
Why This Matters
This selectivity ensures that the DGEA peptide can be used to probe α2β1-specific functions without the confounding effects of α1β1 activation.
- [1] Hamaia, S. W., Farndale, R. W., & Slatter, D. A. (2012). Mapping of potent and specific binding motifs, GLOGEN and GVOGEA, for integrin α1β1 using collagen toolkits II and III. Journal of Biological Chemistry, 287(31), 26019-26028. View Source
- [2] Knight, C. G., Morton, L. F., Peachey, A. R., Tuckwell, D. S., Farndale, R. W., & Barnes, M. J. (1998). Identification in collagen type I of an integrin α2β1-binding site containing an essential GER sequence. Journal of Biological Chemistry, 273(50), 33287-33294. View Source
